molecular formula C14H19KN2O4 B12406972 potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate

potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate

Cat. No.: B12406972
M. Wt: 318.41 g/mol
InChI Key: XSFPFDWBPBZUOO-DERRGAHOSA-M
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Description

Potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate is a complex organic compound with a unique structure that combines a pyridine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate typically involves multiple steps. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the carboxy, hydroxymethyl, and iminomethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The iminomethyl group can be reduced to form amines.

    Substitution: The pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the iminomethyl group can produce primary amines.

Scientific Research Applications

Potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-methylbenzene-1-sulfinate
  • Potassium acetate
  • Potassium organotrifluoroborate salts

Uniqueness

Potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions

Properties

Molecular Formula

C14H19KN2O4

Molecular Weight

318.41 g/mol

IUPAC Name

potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate

InChI

InChI=1S/C14H20N2O4.K/c1-4-8(2)12(14(19)20)16-6-11-10(7-17)5-15-9(3)13(11)18;/h5-6,8,12,17-18H,4,7H2,1-3H3,(H,19,20);/q;+1/p-1/t8-,12-;/m0./s1

InChI Key

XSFPFDWBPBZUOO-DERRGAHOSA-M

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N=CC1=C(C(=NC=C1CO)C)[O-].[K+]

Canonical SMILES

CCC(C)C(C(=O)O)N=CC1=C(C(=NC=C1CO)C)[O-].[K+]

Origin of Product

United States

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